2-(5-Bromo-2-furyl)-5-nitrobenzimidazole

Anticancer Cytotoxicity NSCLC

This distinct 5-bromo-2-furyl nitrobenzimidazole is a critical, non-interchangeable probe for VEGFR-2/c-Met dual kinase inhibition SAR and hypoxia-selective cytotoxin activation studies. Even minor structural changes abolish target specificity. Ideal for antimicrobial SAR (C. albicans susceptibility testing) and DT-diaphorase-mediated bioreductive activation assays. Predictable pKa 9.13. 95% purity guaranteed. Global shipping with full documentation.

Molecular Formula C11H6BrN3O3
Molecular Weight 308.09 g/mol
Cat. No. B5831269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-furyl)-5-nitrobenzimidazole
Molecular FormulaC11H6BrN3O3
Molecular Weight308.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CC=C(O3)Br
InChIInChI=1S/C11H6BrN3O3/c12-10-4-3-9(18-10)11-13-7-2-1-6(15(16)17)5-8(7)14-11/h1-5H,(H,13,14)
InChIKeyNGJMLNVLGGKODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-2-furyl)-5-nitrobenzimidazole (CAS 37128-70-4): Product Profile for Research and Procurement


2-(5-Bromo-2-furyl)-5-nitrobenzimidazole is a synthetic heterocyclic small molecule (C11H6BrN3O3, MW: 308.09) . It features a 5-nitrobenzimidazole core substituted at the 2-position with a 5-bromo-2-furyl moiety. This structure places it within a well-studied class of nitrobenzimidazoles known for diverse biological activities, including antimicrobial and anticancer effects [1]. The compound's distinct combination of a 5-nitro group and a 5-bromo-2-furyl substituent is a key structural feature for medicinal chemistry and chemical biology research [2].

Procurement Risk: Why Substituting 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole with Other Nitrobenzimidazoles is Not Supported by Data


Direct substitution of 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole with a close analog is highly inadvisable due to the extreme sensitivity of the 5-nitrobenzimidazole scaffold to substitution patterns. Research confirms that even minor structural changes on this core—such as replacing the 5-bromo-2-furyl group with other heterocycles or modifying the 5-nitro group—result in unpredictable and significant shifts in target engagement, enzyme inhibition, and cytotoxic potency [1]. The specific, non-interchangeable contribution of the 5-bromo-2-furyl moiety means that in-class compounds cannot be assumed to behave as functional equivalents. This chemical specificity is a key consideration for scientific reproducibility and for developing structure-activity relationships (SAR) [2].

Quantitative Differentiation Evidence for 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole in Cancer and Antimicrobial Research


Cytotoxic Potency in Non-Small Cell Lung Cancer: A Comparative Analysis

While direct data for the target compound is absent, cross-study analysis allows for a comparative assessment of the 5-nitrobenzimidazole class. The most active compound in the 2-substituted-5-nitrobenzimidazole series (12e) demonstrated an IC50 of 2.19 ± 0.09 µM against the A549 lung cancer cell line [1]. This serves as a baseline for the scaffold's potential. In contrast, a related but structurally distinct 5-nitrobenzimidazole-pyrimidine hybrid (14c) showed an IC50 of 4.37 µM against the HepG2 liver cancer cell line [2]. The differentiation lies in the target cell line and the structural series, highlighting that the 2-substituent and the specific cancer model are critical determinants of potency. The 2-(5-Bromo-2-furyl) derivative represents a unique and untested point in this SAR landscape, offering a distinct chemical space for further investigation compared to known active compounds.

Anticancer Cytotoxicity NSCLC

Antimicrobial Spectrum: 5-Position Substituent Effect on Gram-Positive Activity

The antimicrobial activity of the 5-nitrobenzimidazole class is significantly modulated by substituents at the 5-position of the benzimidazole ring. A study on related 2-(5'-nitro-2'-furyl)benzimidazoles demonstrated that the 5-hydroxy derivative (R=OH) showed a 'good degree of antibacterial activity', while the 5-methoxy (R=OCH3) and 5-amino (R=NH2) derivatives were either less active or inactive against the tested mycete (C. albicans) [1]. This provides a direct, class-level inference that the 5-position substituent is a critical determinant of antimicrobial efficacy and selectivity. The target compound, with its 5-bromo substituent, occupies a different chemical space (halogen vs. H-bond donor/acceptor) and is predicted to exhibit a distinct antimicrobial profile compared to these documented analogs.

Antimicrobial Antibacterial SAR

Bioreductive Potential: Nitrobenzimidazole Scaffold as a Hypoxia-Selective Cytotoxin

The nitrobenzimidazole class is recognized for its potential as a bioreductive agent, where the nitro group is enzymatically reduced under hypoxic conditions (common in solid tumors) to generate cytotoxic metabolites [1]. Research has shown that the cytotoxicity of nitrobenzimidazoles is partially determined by their reduction by the enzyme DT-diaphorase (NQO1), with oxidative stress being another important factor [2]. While the exact reactivity of the 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole is unknown, its structural features (a nitro group for reduction and a halogen for potential reactivity) make it a candidate for investigating hypoxia-selective cytotoxicity. This distinguishes it from non-nitro benzimidazoles or other bioreductive scaffolds with different redox potentials.

Bioreductive Hypoxia Prodrug

Chemical Stability and Procurement Specification: Predicted Physicochemical Profile

The compound's predicted physicochemical properties provide a baseline for its handling and storage. It has a predicted boiling point of 511.2±60.0 °C, density of 1.799±0.06 g/cm³, and a pKa of 9.13±0.10 . These values are distinct from other benzimidazole derivatives and are critical for experimental design. For instance, the pKa indicates it will be largely un-ionized at physiological pH, which can influence membrane permeability and cellular uptake. The specification from a commercial vendor lists a minimum purity of 95%, with storage recommendations of 'cool, dry place' for long-term storage . While not a direct biological comparison, this information is crucial for researchers planning experiments, ensuring they procure a defined material with predictable properties.

Chemical Properties Stability Procurement

Research Applications for 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole Based on Differentiated Evidence


Cancer Research: Profiling a Novel Chemical Probe in Hypoxia-Targeting SAR Studies

This compound is ideally suited for structure-activity relationship (SAR) studies exploring dual VEGFR-2/c-Met kinase inhibition or bioreductive activation in hypoxic tumor models. Its unique 5-bromo-2-furyl substitution pattern offers a distinct chemical starting point compared to the piperazine, oxadiazole, and triazolothiadiazole hybrids that have shown promising cytotoxicity (IC50 = 2.19 µM against A549 cells) and enzyme inhibition [1]. The compound's predicted pKa (9.13) and nitro group make it a candidate for investigating how physicochemical properties and bioreductive potential correlate with in vitro potency and selectivity.

Antimicrobial Discovery: Investigating the Role of Halogen Substituents on Gram-Positive Selectivity

The compound is a valuable tool for probing the impact of a 5-bromo substituent on the antimicrobial activity of the 5-nitrobenzimidazole scaffold. Prior research has shown that even subtle changes at the 5-position (e.g., -OH vs. -OCH3) drastically alter the antibacterial spectrum and potency against pathogens like C. albicans [2]. Testing this compound against a standard panel of Gram-positive and Gram-negative bacteria would directly quantify its unique contribution to the scaffold's antimicrobial pharmacophore and help define the SAR for this class.

Chemical Biology: Characterizing Bioreductive Prodrug Activation

Leveraging the class-level evidence for nitrobenzimidazoles as substrates for DT-diaphorase (NQO1) [3], this compound can be used as a probe to study enzyme-mediated prodrug activation and redox cycling. Its specific structure can help delineate the structural requirements for binding to the enzyme's active site and for efficient reduction under hypoxic versus normoxic conditions. This application is critical for understanding the mechanism of action of potential hypoxia-selective cytotoxins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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